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Compound of Interest

Compound Name: Acid Red 289

Cat. No.: B577069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid Red 289 is a water-soluble, synthetic anionic dye belonging to the xanthene class.[1][2]

Its chemical structure imparts a vibrant red color and fluorescent properties, making it a

valuable tool for various biological staining applications.[3][4] In fluorescence microscopy, Acid
Red 289 can be utilized to visualize cellular structures, leveraging its ability to bind to cellular

components such as proteins and nucleic acids.[3] These application notes provide a

comprehensive overview and a generalized protocol for the use of Acid Red 289 in

fluorescence microscopy.

Chemical and Spectral Properties
A summary of the key properties of Acid Red 289 is presented in the table below, providing

essential data for experimental setup and filter selection in fluorescence microscopy.
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Property Value References

CAS Number 12220-28-9 [1][2]

Molecular Formula C₃₅H₂₉N₂NaO₇S₂ [1][2]

Molecular Weight 676.74 g/mol [1][2]

Appearance Dark red to brown powder [4]

Solubility Water soluble [4]

Maximum Absorption (λmax) 525-529 nm (in water) [3]

Fluorescence Emission 500-700 nm [3]

Staining Principle
Acid Red 289, as a member of the xanthene dye family, is expected to stain cellular

components based on electrostatic and hydrophobic interactions. Its anionic nature suggests a

propensity to bind to positively charged sites within the cell, such as proteins and nucleic acids.

The precise mechanism of binding and the resulting fluorescence can be influenced by the

local cellular environment, including pH.

Experimental Protocols
The following are generalized protocols for staining both fixed and live cells with Acid Red 289.

It is crucial to note that optimal conditions, particularly dye concentration and incubation times,

are cell-type dependent and should be determined empirically by the researcher.

Protocol 1: Staining of Fixed Cells
This protocol is suitable for visualizing cellular morphology and the general distribution of Acid
Red 289-avid structures in preserved cells.

Materials:

Acid Red 289 stock solution (e.g., 1 mg/mL in deionized water or PBS)

Phosphate-Buffered Saline (PBS), pH 7.4
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Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

Mounting Medium (with antifade reagent)

Glass slides and coverslips

Procedure:

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and

culture until the desired confluency is reached.

Washing: Gently wash the cells twice with PBS.

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with

0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For staining of surface

components, this step can be omitted.

Washing: Wash the cells three times with PBS for 5 minutes each.

Staining: Dilute the Acid Red 289 stock solution in PBS to a working concentration (a

starting range of 1-10 µg/mL is recommended for optimization). Incubate the cells with the

staining solution for 20-60 minutes at room temperature, protected from light.

Washing: Wash the cells three to five times with PBS to remove unbound dye.

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope equipped with

appropriate filters for excitation and emission in the green-orange to red range.

Protocol 2: Staining of Live Cells
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This protocol is intended for the visualization of dynamic processes in living cells. Care should

be taken to minimize dye-induced toxicity.

Materials:

Acid Red 289 stock solution (e.g., 1 mg/mL in deionized water or cell culture medium)

Complete cell culture medium

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture to

the desired confluency.

Staining Solution Preparation: Prepare a working solution of Acid Red 289 in pre-warmed

complete cell culture medium or a suitable imaging buffer. A starting concentration range of

0.5-5 µg/mL is recommended for optimization to minimize cytotoxicity.

Staining: Remove the culture medium from the cells and add the Acid Red 289 staining

solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove

excess dye.

Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-

cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of Acid Red 289 in

fluorescence microscopy. Researchers should use these as a starting point for their own

optimization experiments.
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Parameter Recommended Range Notes

Excitation Wavelength 520 - 540 nm Based on λmax of 525-529 nm

Emission Filter 560 - 650 nm
To capture the broad emission

spectrum

Fixed Cell Staining

Concentration
1 - 10 µg/mL

Optimization is critical for

different cell types

Live Cell Staining

Concentration
0.5 - 5 µg/mL

Lower concentrations are

recommended to reduce

cytotoxicity

Fixed Cell Incubation Time 20 - 60 minutes
Dependent on cell type and

dye concentration

Live Cell Incubation Time 15 - 30 minutes
Shorter times are preferable to

minimize stress on live cells

Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for fixed cell staining and the logical

considerations for protocol development.
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Fig. 1: Experimental workflow for fixed cell staining with Acid Red 289.
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Experimental Factors to Optimize Desired Outcomes
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Fig. 2: Logical relationships in optimizing the staining protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. genecopoeia.com [genecopoeia.com]

2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

3. probes.bocsci.com [probes.bocsci.com]

4. chemimpex.com [chemimpex.com]

To cite this document: BenchChem. [Application Notes and Protocols: Acid Red 289 Staining
for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b577069?utm_src=pdf-body-img
https://www.benchchem.com/product/b577069?utm_src=pdf-custom-synthesis
https://www.genecopoeia.com/wp-content/uploads/oldpdfs/product/Fluorescent-Labeling/Protocol/C053.pdf
https://labs.feinberg.northwestern.edu/arispe/docs/tissue/prot_tissue_staining_facs.pdf
https://probes.bocsci.com/resources/rhodamine-staining-protocols-tips-for-high-quality-and-reproducible-results.html
https://www.chemimpex.com/products/38512
https://www.benchchem.com/product/b577069#acid-red-289-staining-protocol-for-fluorescence-microscopy
https://www.benchchem.com/product/b577069#acid-red-289-staining-protocol-for-fluorescence-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b577069#acid-red-289-staining-protocol-for-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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